1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine
Description
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (5-membered nitrogen-containing ring) linked to an azetidine ring (4-membered nitrogen-containing ring) substituted with a 3-methylbenzenesulfonyl group. This structure combines conformational rigidity from the azetidine with the flexibility of pyrrolidine, making it a candidate for pharmaceutical and catalytic applications.
Properties
IUPAC Name |
1-[1-(3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-5-4-6-14(9-12)19(17,18)16-10-13(11-16)15-7-2-3-8-15/h4-6,9,13H,2-3,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFFCXFLQOVIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the sulfonyl group and the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is being explored for its therapeutic potential in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxic effects are often evaluated using the MTT assay, where the median inhibitory concentration (IC50) indicates effectiveness against these tumor cells .
- Anti-inflammatory Properties : The sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, potentially effective against various bacterial strains .
Biological Research
The compound's unique structure allows it to interact with biological systems in ways that can be leveraged for research:
- Enzyme Inhibition Studies : Its ability to act as an enzyme inhibitor makes it valuable for studying biochemical pathways and developing new drugs targeting specific enzymes involved in disease processes .
- Pharmacological Screening : The compound is frequently included in pharmacological screenings for new drug candidates due to its diverse biological activities, which may include analgesic and anticonvulsant effects .
Industrial Applications
In addition to its research applications, this compound can be utilized in various industrial processes:
- Synthesis of Complex Molecules : This compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals.
- Material Science : Its unique chemical properties may also find applications in developing new materials with specific functionalities, such as polymers or coatings with enhanced durability or bioactivity.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-Sulfonyl Motifs
(a) 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine ()
- Structure : Pyrrolidine directly sulfonylated at a bromo- and methyl-substituted phenyl ring.
- Molecular Formula: C₁₁H₁₄BrNO₂S (MW: 304.2 g/mol).
- Key Differences: Lacks the azetidine bridge, resulting in reduced steric hindrance.
- Applications: Used as an intermediate in organic synthesis; irritant properties noted in safety data .
(b) 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)pyrrolidine ()
- Structure : Pyrrolidine modified with a 4-methylphenylsulfonyl group and a 4-methoxy substituent.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation of dihydro intermediates .
(c) 2-Methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine ()
- Structure : Nitro group at the para position of the phenyl ring and a methyl group on pyrrolidine.
- Physicochemical Properties : Nitro groups increase molecular polarity and may reduce metabolic stability.
- Applications : Explored in late-stage C–H functionalization studies for drug diversification .
(d) 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine ()
- Structure: Benzylsulfonyl group with an amino substituent.
- Applications: Intermediate in synthesizing Almotriptan (a migraine medication). Melting point: 170–176°C; higher solubility in polar solvents due to the amino group .
Azetidine-Containing Analogues
(a) 1-[(4-Methylphenyl)sulfonyl]azetidine Derivatives ()
- Structure : Azetidine ring sulfonylated with 4-methylphenyl groups.
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Stability/Solubility |
|---|---|---|---|
| Target Compound | ~295.4 | 3-Methylbenzenesulfonyl | Moderate stability (2–8°C storage) |
| 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine | 304.2 | Bromo, methyl | Sensitive to light; irritant |
| 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine | 284.3 | Aminobenzyl | High polarity; m.p. 170–176°C |
Biological Activity
1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, combining azetidine and pyrrolidine rings, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.36 g/mol
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy.
- Protein-Ligand Interactions : The compound can form stable complexes with proteins, influencing their function and stability. This characteristic is crucial for understanding its pharmacodynamics and pharmacokinetics.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions this compound as a potential anti-inflammatory agent.
- Cancer Therapeutics : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential applications in oncology.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-(3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine | Similar azetidine and pyrrolidine rings; different substituents | Exhibits anti-inflammatory properties; less potent than the target compound |
| 1-(Azetidin-3-yl)pyrrolidine | Lacks sulfonyl group; simpler structure | Limited biological activity compared to the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
